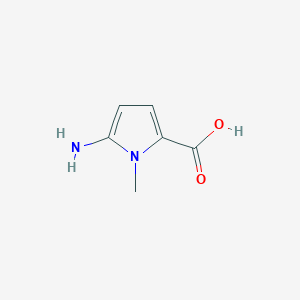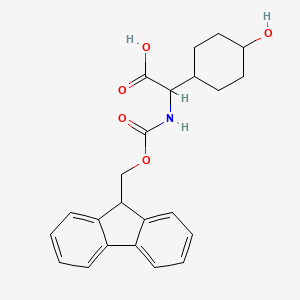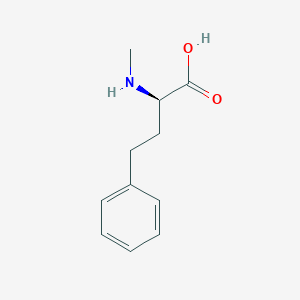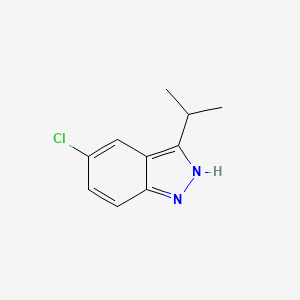![molecular formula C15H20ClN3O3 B12976984 Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-oxo-1,3,8-triazaspiro[45]decan-3-yl)benzoate hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the benzoate moiety. Common reagents used in these reactions include various amines, esters, and halogenated compounds. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high standards of quality and consistency .
化学反応の分析
Types of Reactions
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
科学的研究の応用
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride has several scientific research applications:
作用機序
The mechanism of action of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses .
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds share a similar spirocyclic core and have been studied for their potential as delta opioid receptor agonists.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): This compound has been investigated for its effects on peripheral inflammation and pain management.
Uniqueness
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride is unique due to its specific structural features and the potential for diverse chemical modifications. Its spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity for biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C15H20ClN3O3 |
|---|---|
分子量 |
325.79 g/mol |
IUPAC名 |
methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-21-13(19)11-2-4-12(5-3-11)18-10-15(17-14(18)20)6-8-16-9-7-15;/h2-5,16H,6-10H2,1H3,(H,17,20);1H |
InChIキー |
MBEPTRXYMWTVBO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3(CCNCC3)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)


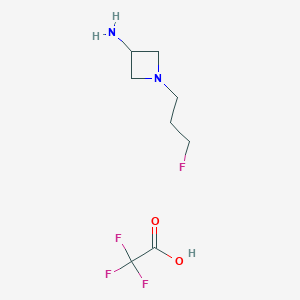

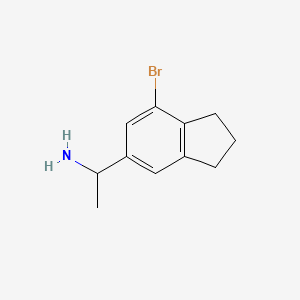

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
